molecular formula C9H7NO3S B2422225 Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate CAS No. 1360929-34-5

Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate

Cat. No. B2422225
M. Wt: 209.22
InChI Key: ZHPGTQXSUVAHIB-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H7NO3S . It is a structurally related molecule to 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be complex and diverse. For instance, it can participate in aldol-type reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” can be determined using various analytical techniques. For instance, its melting point, mass spectrometry data, and infrared spectroscopy data can provide valuable information about its properties .

Scientific Research Applications

Synthesis and Chemical Properties A foundational aspect of the applications of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate involves its synthesis and the exploration of its chemical properties. Research has been focused on developing novel synthetic routes and methodologies to access these compounds efficiently. For instance, studies have demonstrated the synthesis of highly functionalized tetrahydropyridines via [4 + 2] annulation processes, showcasing the versatility of pyridine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). Additionally, the exploration of enaminones derived from α-amino acids and their application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates further illustrates the compound's utility in constructing complex heterocyclic frameworks (Grošelj et al., 2013).

Biological Applications The structural analogs of Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate have been studied for various biological activities. Some compounds have been investigated for their anti-inflammatory potential, highlighting the significance of thienopyridine derivatives in medicinal chemistry (Moloney, 2001). Furthermore, the corrosion inhibitive behavior of certain Schiff bases on mild steel surfaces in acidic media has been examined, indicating the application of these compounds in material protection and industrial applications (Murmu et al., 2019).

Pharmacological Research The exploration of pyridine and thienopyridine derivatives extends to pharmacological research, where their potential as allosteric modulators of receptors has been investigated. For example, the study of 3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide (LY2033298) as an allosteric modulator of muscarinic acetylcholine receptors underscores the therapeutic promise of such compounds (Valant et al., 2012).

Safety And Hazards

The safety and hazards associated with “Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” are not explicitly mentioned in the retrieved sources. It’s always important to handle chemical compounds with care and follow appropriate safety protocols .

Future Directions

“Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate” and its structurally related molecules have potential applications in medicinal chemistry due to their reported anti-inflammatory activity . Future research could focus on optimizing its synthesis and exploring its biological activities in more detail.

properties

IUPAC Name

methyl 4-oxo-5H-thieno[3,2-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)6-4-10-8(11)5-2-3-14-7(5)6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPGTQXSUVAHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxythieno[3,2-c]pyridine-7-carboxylate

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